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molecular formula C12H7N3O B8513228 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile CAS No. 59661-51-7

4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile

Cat. No. B8513228
M. Wt: 209.20 g/mol
InChI Key: KPRQXKFHDYCNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062061B2

Procedure details

Under cooling on ice, boron tribromide (0.100 mL, 1.04 mmol) was added to a solution of 2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one (the above Compound 2-16, 200 mg, 0.515 mmol) in methylene chloride (3.0 mL). The reaction solution was stirred at room temperature for 1 hour. The reaction solution was diluted with methanol (2.0 mL) under cooling on ice, and then concentrated under reduced pressure. The obtained residue was dissolved in 1M sodium hydroxide aqueous solution (2.0 mL), and 2M hydrochloric acid was added so that pH of the solution was 7. The precipitate was collected by filtration, and dried under reduced pressure, to obtain title Compound 3-1 (43.2 mg, yield: 22%) as an orange powder.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2-16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.COC1C=CC(N2CC[N:16]([CH2:19][C:20]3[CH:21]=[C:22]4[NH:31][C:30](=[O:32])[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[N:23]4[CH:33]=3)CC2)=CC=1>C(Cl)Cl.CO>[O:32]=[C:30]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]2[CH:33]=[C:20]([C:19]#[N:16])[CH:21]=[C:22]2[NH:31]1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)CC=1C=C2N(C3=CC=CC=C3C(N2)=O)C1
Name
Compound 2-16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in 1M sodium hydroxide aqueous solution (2.0 mL)
ADDITION
Type
ADDITION
Details
2M hydrochloric acid was added so that pH of the solution
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC=2N(C3=CC=CC=C13)C=C(C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 43.2 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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